Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate
Description
Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate is an acetamide-derived compound featuring a trifluoromethyl-substituted benzoyl group, a cyanomethyl moiety, and a methyl ester functional group. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in bioactive molecules, while the cyano group may contribute to electrophilic reactivity or hydrogen-bonding interactions . The ester group likely improves solubility or serves as a prodrug moiety.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-21-11(19)8-18(6-5-17)12(20)9-3-2-4-10(7-9)13(14,15)16/h2-4,7H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLNUIVMJKLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate, identified by its CAS number 1385431-30-0, is a synthetic compound that belongs to the class of amino acid derivatives. Its unique structural features, including trifluoromethyl and cyanomethyl groups, suggest potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3N3O2, with a molecular weight of approximately 300.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The amino group in the structure may facilitate hydrogen bonding with enzyme active sites, enhancing its inhibitory potential against various biological targets.
- Membrane Permeability : The trifluoromethyl group increases lipophilicity, which could lead to better absorption and distribution in biological systems.
- Cyanomethyl Group : This moiety may play a role in modulating the compound's reactivity and interaction with nucleophiles.
In Vitro Studies
Research has indicated that compounds with similar structural motifs exhibit significant biological activities. For instance:
- Antiviral Activity : Compounds with cyanomethyl linkers have been shown to inhibit reverse transcriptase in HIV, suggesting that this compound might possess similar properties .
| Compound | EC50 (nM) | Target |
|---|---|---|
| Compound A | 10.6 | Wild Type HIV |
| Compound B | 10.2 | EFV-resistant K103N mutant |
Case Studies
- Antiviral Efficacy : In a study examining non-nucleoside reverse transcriptase inhibitors (NNRTIs), a structurally related compound demonstrated an EC50 value of 10.6 nM against wild-type HIV strains . This suggests that this compound could be further explored for similar antiviral properties.
- Toxicity Assessment : Preliminary toxicity studies indicated no mortality at doses up to 183 mg/kg in rat models; however, there was a noted decrease in body weight post-administration . This highlights the need for careful dosage considerations in further studies.
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antiviral agents targeting HIV.
- Medicinal Chemistry : As a scaffold for synthesizing derivatives with improved efficacy and reduced toxicity profiles.
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
Compounds such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester share a methyl ester group and sulfonylurea backbone but differ significantly in core structure. These herbicides inhibit acetolactate synthase (ALS) in plants, a mechanism tied to their triazine rings and sulfonylurea linkages. In contrast, the target compound lacks the triazine and sulfonyl groups, suggesting a divergent mode of action .
Key Differences:
- Core Structure : Sulfonylureas feature a 1,3,5-triazine ring, whereas the target compound has an acetamide backbone.
- Functional Groups : The trifluoromethyl group in the target compound is attached to a benzoyl moiety, while sulfonylureas incorporate trifluoroethoxy or methoxy groups on the triazine ring.
Bicyclic and Protective Group Analogues ()
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate shares the methyl ester and trifluoromethyl groups with the target compound. However, its bicyclo[1.1.1]pentane scaffold and tert-butoxycarbonyl (Boc) protective group distinguish it.
Key Similarities:
- Trifluoromethyl Group : Both compounds utilize this group for enhanced stability.
- Ester Functionality : The methyl ester may serve similar solubility or prodrug roles.
Physicochemical and Functional Comparison
Research Findings and Gaps
- Sulfonylurea Analogues: Extensive data exists on their herbicidal activity, with EC₅₀ values in the nanomolar range for ALS inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
